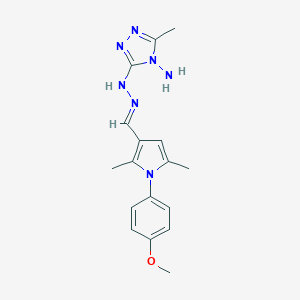![molecular formula C22H20N2O5S B302463 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B302463.png)
2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid, also known as ETC-1002, is a synthetic compound that has been developed as a potential treatment for cardiovascular disease. This compound is currently undergoing clinical trials and has shown promising results in reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia.
作用机制
2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This leads to the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACC, this compound reduces the production of LDL cholesterol and triglycerides in the liver, leading to a decrease in circulating levels of these lipids.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects are thought to be mediated by the activation of AMPK, which regulates a number of cellular processes that are involved in inflammation and oxidative stress.
实验室实验的优点和局限性
One of the major advantages of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid is its ability to reduce LDL cholesterol levels without causing significant side effects. This makes it a potentially attractive alternative to statins, which are currently the most commonly used drugs for the treatment of hypercholesterolemia. However, one limitation of this compound is that it has not yet been studied in large-scale clinical trials, and its long-term safety and efficacy have not been fully established.
未来方向
There are several future directions for research on 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid. One area of interest is the potential use of this compound in combination with other cholesterol-lowering agents, such as statins or ezetimibe. Another area of research is the development of more potent and selective AMPK activators, which could have broader applications in the treatment of metabolic disorders. Finally, the long-term safety and efficacy of this compound will need to be established in large-scale clinical trials before it can be widely adopted as a treatment for hypercholesterolemia.
合成方法
The synthesis of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid involves the reaction of 4-ethylphenylhydrazine with 4-(bromomethyl)phenol to form the intermediate compound, which is then reacted with 2,2-dimethyl-1,3-propanediol to produce the final product.
科学研究应用
2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid has been extensively studied for its potential use in the treatment of cardiovascular disease. In preclinical studies, this compound has been shown to reduce LDL cholesterol levels by inhibiting the synthesis of cholesterol and fatty acids in the liver. Clinical trials have also demonstrated the efficacy of this compound in reducing LDL cholesterol levels in patients with hypercholesterolemia.
属性
分子式 |
C22H20N2O5S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-[4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C22H20N2O5S/c1-3-14-4-8-16(9-5-14)24-20(26)18(19(25)23-22(24)30)12-15-6-10-17(11-7-15)29-13(2)21(27)28/h4-13H,3H2,1-2H3,(H,27,28)(H,23,25,30)/b18-12+ |
InChI 键 |
MPJDNUYJFTXQPH-LDADJPATSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(C)C(=O)O)/C(=O)NC2=S |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S |
规范 SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302380.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302381.png)
![methyl 4-chloro-3-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B302382.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B302387.png)

![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B302393.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)

![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B302402.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B302405.png)